molecular formula C10H8BrN3 B2641142 5-Bromo-4-pyridin-2-ylpyridin-2-amine CAS No. 1381937-63-8

5-Bromo-4-pyridin-2-ylpyridin-2-amine

Cat. No. B2641142
CAS RN: 1381937-63-8
M. Wt: 250.099
InChI Key: QNIBRKJVGKTGMP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-4-pyridin-2-ylpyridin-2-amine are not detailed in the search results, it’s known that pyridinesulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .

Scientific Research Applications

Chemodivergent Synthesis

“5-Bromo-4-pyridin-2-ylpyridin-2-amine” can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . This process involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .

Formation of N-(Pyridin-2-yl)amides

This compound can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions for this process are mild and metal-free .

Synthesis of 3-bromoimidazopyridines

3-bromoimidazopyridines can be synthesized from "5-Bromo-4-pyridin-2-ylpyridin-2-amine" . This process involves a one-pot tandem cyclization/bromination .

Development of Protein Kinase Inhibitors

The compound has been identified as a relevant scaffold for protein kinase inhibition . It has been used in the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies .

Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone

“5-Bromo-4-pyridin-2-ylpyridin-2-amine” can be used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone . This compound and its derivatives have been synthesized and evaluated toward a panel of protein kinases .

Study of Molecular Shape and Protein Kinase Inhibitors

The planar pyrido[3,4-g]quinazoline tricyclic system, which can be derived from “5-Bromo-4-pyridin-2-ylpyridin-2-amine”, has been found to be mandatory to maintain the protein kinase inhibitory potency in a series of studies .

Safety And Hazards

The safety data sheet for a similar compound, 4-(5-Bromopyrimidin-2-yl)morpholine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

5-bromo-4-pyridin-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-6-14-10(12)5-7(8)9-3-1-2-4-13-9/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIBRKJVGKTGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-pyridin-2-ylpyridin-2-amine

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